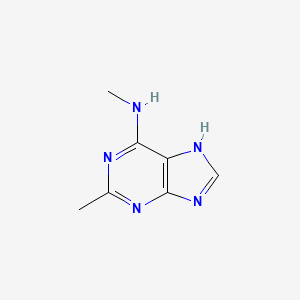

1H-Purin-6-amine, N,2-dimethyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90375-79-4 |

|---|---|

Molecular Formula |

C7H9N5 |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

N,2-dimethyl-7H-purin-6-amine |

InChI |

InChI=1S/C7H9N5/c1-4-11-6(8-2)5-7(12-4)10-3-9-5/h3H,1-2H3,(H2,8,9,10,11,12) |

InChI Key |

GKRNNJIPCJBVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC)NC=N2 |

Origin of Product |

United States |

Ii. Enzymatic Regulation and Metabolic Pathways of Dimethylated Adenine Derivatives

Biosynthesis Pathways of N6,2'-O-Dimethyladenosine (m6Am)

The creation of N6,2'-O-dimethyladenosine (m6Am) is a sophisticated process that occurs at the 5' cap of messenger RNAs (mRNAs) and small nuclear RNAs (snRNAs). oup.com This modification involves the sequential methylation of an adenosine (B11128) nucleotide. The initial step is the methylation of the ribose 2'-hydroxyl group, forming 2'-O-methyladenosine (Am). Subsequently, a second methyl group is added to the N6 position of the same adenosine, resulting in m6Am. nih.govtrilinkbiotech.com This cap-specific modification is a hallmark of a significant portion of vertebrate and viral mRNAs. nih.gov

Identification and Characterization of Specific Methyltransferases: Phosphorylated CTD Interacting Factor 1 (PCIF1/CAPAM)

The key enzyme responsible for the N6-methylation of the cap-adjacent adenosine is Phosphorylated CTD Interacting Factor 1 (PCIF1), also known as cap-specific adenosine methyltransferase (CAPAM). oup.comnih.gov Extensive research has established that PCIF1 is the sole catalytic enzyme for m6Am formation, as its depletion leads to the complete loss of this modification. mdpi.com

PCIF1's activity is intrinsically linked to the process of transcription. It specifically interacts with the Serine 5-phosphorylated C-terminal domain (CTD) of RNA polymerase II (Pol II), which is a characteristic feature of the early stages of transcription. nih.gov This interaction ensures that PCIF1 is recruited to the transcriptionally active regions of chromatin, predominantly at the promoters of a wide array of genes transcribed by Pol II. nih.gov This dynamic localization allows PCIF1 to efficiently catalyze the N6-methylation of the first adenosine residue of nascent mRNAs in a co-transcriptional manner. nih.gov

| Property | Description | References |

|---|---|---|

| Function | Catalyzes the N6-methylation of cap-adjacent 2'-O-methyladenosine (Am) to form N6,2'-O-dimethyladenosine (m6Am). | oup.comnih.gov |

| Specificity | Recognizes the Serine 5-phosphorylated C-terminal domain (CTD) of RNA polymerase II. | nih.gov |

| Localization | Mainly localized to transcriptionally active chromatin regions, particularly at gene promoters. | nih.gov |

| Significance | Sole enzyme responsible for m6Am formation; its depletion abolishes the modification. | mdpi.com |

Demethylation and Reversible Nature of N6,2'-O-Dimethyladenosine (m6Am)

The modification of RNA with m6Am is not a permanent fixture but rather a dynamic and reversible process. oup.com This reversibility allows for a nuanced level of gene regulation, where the methylation status of a transcript can be altered in response to various cellular signals. The ability to both add and remove the m6Am mark underscores its role as a key regulatory checkpoint in RNA metabolism.

Role of Fat Mass and Obesity-Associated Protein (FTO) as a Demethylase for m6Am

The primary enzyme responsible for removing the N6-methyl group from m6Am is the fat mass and obesity-associated protein (FTO). nih.govbiorxiv.org FTO is an iron (II) and α-ketoglutarate-dependent dioxygenase that exhibits a strong preference for demethylating m6Am over other methylated adenosines, such as the internal N6-methyladenosine (m6A). nih.govbiorxiv.org In fact, FTO's catalytic efficiency is significantly higher for m6Am, making it the principal "eraser" of this modification. biorxiv.org The demethylation reaction converts m6Am back to Am, thereby reversing the action of PCIF1. nih.gov

Studies have shown that FTO's ability to demethylate m6Am is influenced by the 5' cap structure of the mRNA. biorxiv.org The presence of the 7-methylguanosine (B147621) (m7G) cap enhances FTO's demethylation activity, suggesting a structural recognition mechanism. biorxiv.org

Dynamic Regulation of m6Am Modification Levels in Response to Cellular Cues

The levels of m6Am modification are dynamically regulated in response to various cellular and environmental cues, highlighting its importance in cellular adaptation. For instance, in the context of diet-induced obesity, FTO levels are elevated in the liver of mice fed a high-fat diet. nih.govnih.gov This increase in FTO leads to a reduction in m6Am levels on specific mRNAs, particularly those involved in metabolic processes. nih.gov Genes that lose their m6Am mark under these conditions often show decreased expression levels, suggesting that m6Am plays a role in stabilizing these transcripts. nih.gov

Furthermore, the regulation of m6Am is crucial for proper cellular function and development. Alterations in the balance between PCIF1-mediated methylation and FTO-mediated demethylation have been implicated in various diseases. oup.com This dynamic interplay allows cells to fine-tune gene expression at the post-transcriptional level, responding to metabolic changes and other stimuli. nih.gov

| Property | Description | References |

|---|---|---|

| Function | Removes the N6-methyl group from N6,2'-O-dimethyladenosine (m6Am), converting it to 2'-O-methyladenosine (Am). | nih.govbiorxiv.org |

| Substrate Preference | Exhibits significantly higher catalytic efficiency for m6Am compared to internal m6A. | nih.govbiorxiv.org |

| Cofactors | Requires Iron (II) and α-ketoglutarate for its dioxygenase activity. | nih.gov |

| Regulation | Its levels can be regulated by cellular cues, such as diet and metabolic state. | nih.govnih.gov |

Metabolic Fate and Transformations of N6,N6-Dimethyladenine and N6,N6-Dimethyladenosine

While m6Am is a modification on the ribose-containing adenosine within an RNA chain, the metabolic fate of related dimethylated adenine (B156593) compounds is also of interest. N6,N6-dimethyladenine is a modified purine (B94841) base, and N6,N6-dimethyladenosine is its corresponding ribonucleoside. genesilico.plsigmaaldrich.com Research has shown that dual methylation on the exocyclic N6 position of adenosine, forming N6,N6-dimethyladenosine (m6,6A), exists in mammalian RNA. nih.gov

The metabolic pathways for these compounds can involve various enzymatic transformations. For instance, studies on the metabolism of the related compound N6-benzyladenosine in rats have shown that it can undergo N-debenzylation to yield adenine, which is then further metabolized to uric acid. nih.gov While direct metabolic studies on N6,N6-dimethyladenine and N6,N6-dimethyladenosine are less common, it is plausible that they could be subject to similar enzymatic processes, such as demethylation or conversion to other purine derivatives, though specific enzymes and pathways remain to be fully elucidated. It has been noted that N6,N6-dimethyladenosine can act as an inhibitor of certain cellular signaling pathways, such as the AKT pathway, suggesting it can have biological effects beyond being a simple metabolic byproduct. medchemexpress.com

Enzymatic Conversions and the Formation of Related Derivatives

The enzymatic processing of N,2-dimethyladenine is not as extensively characterized as that of its canonical counterpart, adenine. However, research on related methylated purines provides significant insights into its potential metabolic conversions.

One key metabolic route for purine bases is their conversion to the corresponding nucleoside and subsequently to the nucleotide. Studies on Mycobacterium tuberculosis have shown that 2-methyladenosine (B93211), a related derivative, is a substrate for adenosine kinase, which phosphorylates it to 2-methyl-adenylate (2-methyl-AMP). nih.gov The same study also observed the cleavage of 2-methyladenosine to 2-methyladenine, indicating that the 2-methyl group does not hinder the action of enzymes that cleave the glycosidic bond. nih.gov This suggests that 1H-Purin-6-amine, N,2-dimethyl- could potentially be converted to its corresponding nucleoside, N,2-dimethyladenosine, which could then be phosphorylated.

Furthermore, the N,N-dimethyl group at the 6-amino position is a target for demethylation reactions. While direct enzymatic demethylation of 1H-Purin-6-amine, N,2-dimethyl- has not been extensively documented, studies on other N,N-dimethylated compounds, such as N,N-dimethylaniline, have demonstrated that N-demethylation is a viable metabolic pathway mediated by enzymes like cytochrome P-450. nih.gov In the context of RNA, demethylases such as FTO and AlkB homologues are known to remove methyl groups from N6-methyladenine. nih.gov For instance, a mutant of the E. coli AlkB enzyme has been shown to efficiently demethylate N2,N2-dimethylguanosine in RNA. nih.gov This suggests the existence of enzymatic machinery capable of removing methyl groups from the exocyclic amino group of purines.

The potential enzymatic conversions of 1H-Purin-6-amine, N,2-dimethyl- are summarized in the table below, based on findings from related compounds.

| Substrate | Enzyme Type (Example) | Product(s) | Key Findings | Citation |

| 2-Methyladenosine | Adenosine Kinase | 2-Methyl-adenylate (2-methyl-AMP) | The 2-methyl group does not prevent phosphorylation. | nih.gov |

| 2-Methyladenosine | Nucleoside Cleavage Enzymes | 2-Methyladenine | The glycosidic bond can be cleaved. | nih.gov |

| N,N-Dimethylaniline | Cytochrome P-450 | N-Methylaniline, Formaldehyde | N-demethylation of a dimethylamino group is possible. | nih.gov |

| N2,N2-Dimethylguanosine (in RNA) | AlkB mutant | N2-Methylguanosine | Enzymatic demethylation of a dimethylated exocyclic amino group. | nih.gov |

Integration of Methylated Purines within Cellular Purine Salvage and De Novo Synthesis Pathways

Purine metabolism is a balance between two major pathways: de novo synthesis, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. Methylated purines like 1H-Purin-6-amine, N,2-dimethyl- can intersect with these pathways.

The primary entry point for free purine bases into the salvage pathway is through the action of phosphoribosyltransferases, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), which catalyze the formation of nucleotides from the base and 5-phosphoribosyl-1-pyrophosphate (PRPP). rcsb.orgnih.gov While the substrate specificity of these enzymes for N,2-dimethyladenine is not well-defined, it is known that HGPRT can act on hypoxanthine (B114508) and guanine (B1146940). rcsb.org The structural alterations due to the two methyl groups on 1H-Purin-6-amine, N,2-dimethyl- might affect its recognition and processing by these enzymes.

Should direct conversion via phosphoribosylation be inefficient, the enzymatic conversions discussed in the previous section become critical for integration. For instance, if 1H-Purin-6-amine, N,2-dimethyl- undergoes demethylation to N-methyladenine or 2-methyladenine, these less substituted derivatives might be more readily utilized by the salvage pathway enzymes.

The de novo synthesis pathway is primarily regulated by feedback inhibition from the end products, namely AMP and GMP. nih.gov The accumulation of methylated purine derivatives could potentially interfere with this regulation. For example, if N,2-dimethyladenosine is converted to its monophosphate derivative, it is unclear whether this analog would mimic AMP or GMP in feedback inhibition, potentially leading to dysregulation of purine production.

The table below outlines the potential points of integration of N,2-dimethyladenine and its derivatives into the purine metabolic pathways.

| Pathway | Key Enzyme(s) | Potential Interaction with N,2-Dimethyladenine Derivatives | Potential Consequence | Citation |

| Purine Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Adenine phosphoribosyltransferase (APRT) | Direct conversion of N,2-dimethyladenine to its nucleotide. Conversion of demethylated derivatives. | Formation of N,2-dimethyladenosine monophosphate or other nucleotide analogs. | rcsb.orgnih.gov |

| Purine Salvage | Adenosine Kinase | Phosphorylation of N,2-dimethyladenosine (if formed). | Formation of N,2-dimethyladenosine monophosphate. | nih.gov |

| De Novo Purine Synthesis | Amidophosphoribosyltransferase | Feedback inhibition by nucleotide analogs of N,2-dimethyladenine. | Dysregulation of the de novo synthesis pathway. | nih.gov |

| Purine Catabolism | Adenosine Deaminase | Deamination of N,2-dimethyladenosine. | The substrate specificity for N,N-dimethylated adenosine is not well established. | nih.govnih.gov |

Iii. Biological Roles and Functional Implications of Dimethylated Adenine Derivatives

N6,2'-O-Dimethyladenosine (m6Am) in RNA Metabolism and Gene Expression Regulation

N6,2'-O-dimethyladenosine, or m6Am, is a prevalent modification found at the 5' cap-adjacent adenosine (B11128) of many mammalian mRNAs and small nuclear RNAs (snRNAs). nih.govmdpi.com It is also found as an internal modification within U2 snRNA. nih.govmdpi.com The presence of m6Am is a dynamic and reversible process, regulated by "writer" enzymes like the phosphorylated CTD interacting factor 1 (PCIF1) and "eraser" enzymes such as the fat mass and obesity-associated protein (FTO). mdpi.com This modification plays a multifaceted role in regulating gene expression, with its influence extending to mRNA stability, translation, and splicing.

The presence of m6Am at the 5' end of an mRNA molecule has been shown to significantly impact its stability, although the precise effects can be context-dependent. Several studies have demonstrated that mRNAs starting with m6Am exhibit a longer half-life compared to those with other starting nucleotides. mdpi.comoup.com This increased stability is attributed, in part, to the resistance of the m6Am-cap structure to the mRNA-decapping enzyme DCP2, a key player in one of the major pathways of mRNA decay. mdpi.comoup.com By shielding the mRNA from decapping, m6Am can protect it from subsequent degradation by exonucleases.

Furthermore, research suggests that the knockdown of the demethylase FTO, which removes the methyl group from m6Am, leads to an increased abundance of m6Am-initiated mRNAs, further supporting the role of this modification in promoting mRNA stability. mdpi.comoup.com Conversely, the enforced expression of a cytoplasmic FTO has been shown to decrease the levels of m6Am-containing mRNA. nih.gov However, the stabilizing effect of m6Am is not universally observed and can be cell-type specific. For instance, some studies have shown that the deletion of PCIF1, the enzyme that installs m6Am, does not affect the abundance of m6Am-modified mRNAs in certain cell lines, suggesting that other factors may also be at play. mdpi.com

| Experimental Observation | Implication | Key Proteins Involved | Supporting Evidence/Citations |

|---|---|---|---|

| m6Am-initiated transcripts have a longer half-life. | m6Am enhances mRNA stability. | - | mdpi.comoup.com |

| m6Am-cap resists decapping by DCP2. | m6Am protects mRNA from degradation. | DCP2 | mdpi.comoup.com |

| FTO knockdown increases m6Am mRNA levels. | The m6Am mark is reversible and its removal leads to destabilization. | FTO | mdpi.comoup.com |

| PCIF1 deletion shows cell-type specific effects on mRNA abundance. | The stabilizing effect of m6Am can be context-dependent. | PCIF1 | mdpi.com |

The proximity of m6Am to the 5' cap, a critical structure for the initiation of translation, suggests its potential involvement in regulating protein synthesis. The data on this topic, however, presents a complex and sometimes conflicting picture. Some studies have indicated that m6Am can enhance the efficiency of mRNA translation. mdpi.com For example, in vitro-transcribed reporter mRNAs starting with m6Am have shown higher protein expression levels in various cell lines. mdpi.com

On the other hand, ribosome profiling experiments in some cellular contexts have not detected significant changes in the translation of m6Am-initiated mRNAs following the depletion of PCIF1, the m6Am "writer." mdpi.com This suggests that the impact of m6Am on translation might be subtle or dependent on specific cellular conditions or the presence of other regulatory factors. The conflicting findings highlight the intricate nature of translational control and suggest that the effect of m6Am on ribosome dynamics and translational efficiency is likely influenced by a combination of factors, including the specific mRNA transcript and the cellular environment. mdpi.com

The 5' cap structure, consisting of a 7-methylguanosine (B147621) (m7G) linked to the first transcribed nucleotide, is fundamental for the recruitment of the translation initiation machinery. While the m7G cap itself is the primary recognition site for the cap-binding protein eIF4E, the modifications on the adjacent nucleotide, such as m6Am, can modulate this process. nih.gov

Beyond its role in mRNA, m6Am is also found in small nuclear RNAs (snRNAs), which are core components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Specifically, m6Am is present at the 5' cap of several snRNAs, including U1 and U2, and also as an internal modification within U2 snRNA. nih.govnih.gov

The methylation of snRNAs to contain m6Am is carried out by PCIF1 and can be reversed by FTO. mdpi.com The presence of m6Am in snRNAs has been shown to influence their function in splicing. Studies have revealed that altering the m6Am status of snRNAs can affect alternative splicing patterns, suggesting that this modification plays a regulatory role in determining which exons are included in the final mature mRNA. nih.gov This indicates that m6Am in snRNAs contributes to the diversity of the proteome by influencing the processing of pre-mRNAs.

N6,N6-Dimethyladenosine (m6,6A) in Ribosomal RNA (rRNA) and Transfer RNA (tRNA) Function

N6,N6-dimethyladenosine (m6,6A) is another form of dimethylated adenine (B156593) found in RNA, characterized by the presence of two methyl groups on the N6 position of the adenine base. This modification is notably present in ribosomal RNA (rRNA) and has also been detected in transfer RNA (tRNA), where it contributes to the proper functioning of the protein synthesis machinery. nih.govnih.gov

| Derivative | Location | Key Biological Role | Mechanism of Action |

|---|---|---|---|

| N6,2'-O-Dimethyladenosine (m6Am) | mRNA 5' cap, snRNA | mRNA stability, translation modulation, splicing regulation | Protects from decapping, influences translation initiation factors, modifies snRNA function. |

| N6,N6-Dimethyladenosine (m6,6A) | rRNA, tRNA | Ribosome biogenesis, potential role in translation | Contributes to rRNA folding and ribosome assembly. |

Based on a thorough review of scientific literature, there is insufficient specific data available for the chemical compound 1H-Purin-6-amine, N,2-dimethyl- (N6,2-dimethyladenine) to generate the detailed article as requested in the provided outline.

The existing body of research predominantly focuses on other related dimethylated adenine derivatives, such as N6,N6-dimethyladenosine (m⁶₂A) and N6,2'-O-dimethyladenosine (m⁶Am). While these compounds have documented roles in tRNA, cellular proliferation, and viral processes, this information does not directly apply to the specific isomeric structure of N6,2-dimethyladenine.

Adhering to the strict instruction to focus solely on "1H-Purin-6-amine, N,2-dimethyl-", it is not possible to provide a scientifically accurate and comprehensive article covering the specified biological roles and functional implications at this time. Key areas outlined in the request, including the specific impact of N6,2-dimethyladenine on tRNA structure, cellular stress responses, cell growth, interplay with m6A, and its role in viral pathogenesis (SARS-CoV-2, HIV, KSHV), are not sufficiently characterized for this particular compound in published research.

Therefore, to ensure scientific accuracy and strict adherence to the prompt's constraints, the requested article cannot be generated.

Association with Biological Models and Disease Pathogenesis.

Links to Metabolic Disorders, Including Type 2 Diabetes Mellitus and Obesity

The modification of adenine derivatives, particularly within RNA, is emerging as a key factor in the regulation of metabolism. The fat mass and obesity-associated (FTO) protein, an enzyme whose genetic variations are strongly linked to obesity and type 2 diabetes, can remove methyl groups from RNA, highlighting the importance of these marks in metabolic health.

One significant dimethylated adenine derivative studied in this context is N6,2′-O-dimethyladenosine (m6Am) . This compound is a modification found at the 5' cap of messenger RNA (mRNA), which is the ribonucleoside form of a dimethylated adenine. Research has shown that m6Am plays a dynamic role in the regulation of obesity. nih.gov In studies involving mice fed a high-fat diet and genetically obese (ob/ob) mice, the levels of the FTO enzyme were found to be elevated in the liver. nih.gov This increase in FTO led to the removal of m6Am marks from the mRNA of specific genes involved in metabolism. nih.gov

Genes that lost their m6Am modification in the obese mice were observed to be significantly downregulated, affecting the amount of protein produced. nih.gov Notably, these genes are highly enriched in metabolic processes. For example, the genes for fatty-acid-binding proteins FABP2 and FABP5, which are crucial for fat metabolism, were among those that lost m6Am marking and showed reduced expression. nih.gov Further experiments that directly manipulated FTO levels confirmed that the enzyme affects the protein levels of its target genes. nih.gov This evidence strongly suggests a functional link where the dynamic removal of the m6Am modification contributes to the dysregulation of metabolic pathways in obesity. nih.govthegreerlab.com

Independent research has also identified other modified nucleosides, such as N2,N2-dimethylguanosine, as potential mediators of the effects of maternal obesity on childhood growth and obesity risk, further underscoring the role of nucleic acid methylation in metabolic programming. nih.gov

| Dimethylated Derivative | Key Associated Protein/Gene | Observed Biological Link to Metabolic Disorder | Key Finding |

|---|---|---|---|

| N6,2′-O-dimethyladenosine (m6Am) | FTO (Fat mass and obesity-associated protein) | Obesity | Elevated FTO levels in obese mice lead to the removal of m6Am from mRNA of metabolic genes (e.g., FABP2, FABP5), causing their downregulation and affecting fat metabolism. nih.gov |

| N2,N2-dimethylguanosine | N/A | Childhood Obesity Risk | Identified as a prenatal metabolite that may mediate the effect of maternal obesity on offspring obesity risk. nih.gov |

Implications in Cancer Biology and Tumor Progression

Purine (B94841) analogues and their derivatives have long been a cornerstone of cancer therapy, primarily because they can act as antimetabolites that interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. nih.govnih.gov The methylation of adenine and its derivatives is a specific area of interest, as these modifications can serve as epigenetic and epitranscriptomic markers that are dysregulated in various cancers. nih.gov

Alterations in the patterns of RNA modifications, including adenosine methylation, are increasingly linked to tumorigenesis. ontosight.ai For instance, N6-methyladenosine (m6A), the most common internal mRNA modification, is known to be a major determinant of RNA fate, and its dysregulation plays a fundamental role in cancer progression by affecting the expression of oncogenes and tumor suppressors. nih.gov

While direct studies on the role of 1H-Purin-6-amine, N,2-dimethyl- in cancer are limited, research on structurally related compounds highlights the potential significance of this class of molecules.

2'-O-Methyladenosine : Changes in the levels of this modified nucleoside have been associated with certain types of cancer, suggesting a role in tumor development. ontosight.ai

N2,N2-dimethylguanosine : Though a guanosine (B1672433) derivative, its relevance is notable. Elevated serum levels of N2,N2-dimethylguanosine have been detected in patients with acute leukemia and breast cancer. nih.gov Furthermore, its deoxynucleoside form has shown broad antitumor activity against lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com

Other Purine Derivatives : A wide array of synthetic purine derivatives have been developed and tested for cytotoxic activity. For example, certain N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have demonstrated high cytotoxicity against murine mammary carcinoma, human colorectal adenocarcinoma, and human hepatocellular carcinoma cells by inhibiting DNA biosynthesis. nih.gov Similarly, compounds like N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine have been identified as alkaloids with potential antitumor activity. researchgate.net

These findings collectively indicate that the methylation status and structure of purine derivatives are critical factors in cancer biology. The dysregulation of naturally occurring modified nucleosides can be a hallmark of cancer, while synthetic purine analogues represent a major class of therapeutic agents.

| Adenine/Purine Derivative | Context | Implication in Cancer Biology | Reference Finding |

|---|---|---|---|

| N6-methyladenosine (m6A) | RNA Modification | Dysregulation affects RNA stability and translation of oncogenes and tumor suppressors, impacting cancer progression. | nih.gov |

| 2'-O-Methyladenosine | RNA Modification | Altered levels are associated with various cancers, suggesting a role in tumorigenesis. | ontosight.ai |

| N2,N2-dimethylguanosine | Modified Nucleoside | Elevated serum levels found in patients with acute leukemia and breast cancer. Its deoxy- form has antitumor activity. | nih.govmedchemexpress.com |

| Synthetic Purine Analogues | Therapeutic Agents | Act as antimetabolites to inhibit DNA synthesis and cell proliferation in various cancer cell lines, including breast and colon cancer. | nih.govnih.gov |

Iv. Molecular Interactions and Structural Biology of Dimethylated Adenine Derivatives

Protein Binding Specificities and Recognition Mechanisms

The biological effects of dimethylated adenine (B156593) are primarily mediated through their recognition by specialized proteins that bind to these modified nucleobases. These interactions are highly specific and trigger downstream cellular events.

N6,2′-O-dimethyladenosine (m6Am), a prevalent modification at the 5' cap of messenger RNAs (mRNAs) and within small nuclear RNAs (snRNAs), is recognized by a class of proteins known as "readers". oup.com These reader proteins are the executive factors that translate the chemical mark into a functional outcome. science20.com

The primary m6Am writer is Phosphorylated CTD Interacting Factor 1 (PCIF1), which converts cap-adjacent 2′-O-methyladenosine (Am) into m6Am. oup.com This modification can be reversed by the demethylase FTO (fat mass and obesity-associated protein), highlighting a dynamic regulatory system. numberanalytics.com The functional significance of m6Am is dictated by its recognition by reader proteins, which include families such as the YTH (YT521-B homology) domain-containing proteins, heterogeneous nuclear ribonucleoproteins (HNRNPs), and insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs). oup.comscience20.com

These readers have distinct cellular localizations and functions. For instance, YTH domain proteins can be found in both the nucleus (YTHDC1) and cytoplasm (YTHDF1, YTHDF2, YTHDF3) and are involved in processes like pre-mRNA splicing, mRNA stability, and translation control. science20.comnih.gov The binding of a reader protein to an m6Am-modified RNA can lead to several outcomes:

Enhanced mRNA Stability: The presence of m6Am at the 5' cap has been shown to increase the stability of transcripts. numberanalytics.com

Increased Translation Efficiency: By recruiting specific reader proteins, m6Am can promote higher rates of protein expression. numberanalytics.commedchemexpress.com

Modulation of Splicing: Nuclear readers can influence alternative splicing events, thereby altering the final protein product. oup.com

The recognition of m6Am by these reader proteins is a critical mechanism for post-transcriptional gene regulation, linking the modification status of an RNA molecule to its ultimate cellular role.

| Reader Protein Family | Cellular Location | Primary Function(s) Mediated by Binding |

| YTH Domain Proteins (e.g., YTHDF1-3, YTHDC1-2) | Nucleus and Cytoplasm | mRNA stability, translation regulation, pre-mRNA splicing science20.comnih.gov |

| HNRNPs (e.g., HNRNPC, HNRNPG) | Primarily Nucleus | Pre-mRNA splicing, mRNA stability science20.com |

| IGF2BPs (e.g., IGF2BP1-3) | Cytoplasm | mRNA stability, translation control oup.comscience20.com |

In plants, N6-substituted adenine derivatives, known as cytokinins, are crucial hormones that regulate cell division and differentiation. nih.gov These molecules are recognized by specific cytokinin-binding proteins. A well-characterized example involves proteins belonging to the pathogenesis-related proteins of class 10 (PR-10). nih.govnih.gov

Studies on the nodulin 13 protein (MtN13) from Medicago truncatula have provided detailed structural insights into this recognition process. nih.gov Crystal structures reveal that cytokinins like trans-zeatin, N6-isopentenyladenine, and N6-benzyladenine bind within a large, hydrophobic internal cavity of the PR-10 protein. nih.govnih.gov This binding is highly specific and stabilized by several hydrogen bonds. nih.gov

A key feature of this interaction is the architecture of the binding site. The ligand-binding cavity is formed between a seven-stranded antiparallel β-sheet and a C-terminal α-helix. nih.gov Interestingly, the binding of the cytokinin ligand often involves a loop from a second protein subunit, which effectively closes the entrance to the cavity, sequestering the hormone. This can lead to the formation of a stable protein dimer. nih.gov Although direct binding studies of N,2-dimethyladenine to these specific proteins are not widely documented, the established mechanism for other N6-substituted adenines provides a robust model for how such derivatives are recognized in plant systems.

| Protein | Organism | Ligand Class | Binding Site Feature |

| MtN13 (Nodulin 13) | Medicago truncatula | Cytokinins (N6-substituted adenines) | Hydrophobic internal cavity between β-sheet and α-helix nih.govnih.gov |

Nucleic Acid Structure-Function Relationships and Conformational Analysis

The addition of methyl groups to a nucleotide can profoundly alter the structural and dynamic properties of RNA and DNA, impacting their function.

Methylation of purine (B94841) bases can significantly influence the local structure of RNA. The introduction of methyl groups can disrupt the hydrogen-bonding patterns that define canonical Watson-Crick base pairing and alter base stacking interactions. For instance, methylation at the N1 position of adenine (m1A) introduces a positive charge and blocks the Watson-Crick pairing face, leading to drastic changes in RNA secondary structure. medchemexpress.com

While direct structural data for N,2-dimethyladenine in RNA is limited, the effects can be inferred from related modifications. The presence of a methyl group at the N2 position of guanine (B1146940) (as in N2,N2-dimethylguanosine) eliminates the ability of this position to act as a hydrogen bond donor. wikipedia.org This modification can destabilize standard base pairs and favor alternative conformations, such as hairpin loops over duplexes. wikipedia.orgmdpi.com Similarly, the N2-methyl group of N,2-dimethyladenine would sterically and electronically alter the minor groove of an RNA duplex. The N6-methyl group would disrupt standard A-U pairing. The combined effect of these two methyl groups would likely serve as a strong structural determinant, destabilizing helical regions and potentially creating unique recognition surfaces for proteins.

The structural changes induced by methylation, coupled with the direct recognition by reader proteins, have significant consequences for the assembly of ribonucleoprotein (RNP) complexes. The presence of a dimethylated adenine can act as a molecular switch, dictating which proteins are recruited to the RNA molecule.

The binding of a specific reader protein to the methylated site is often the initial step in the formation of a larger, multi-protein complex. For example, the recruitment of YTHDC1 to a methylated site in the nucleus can initiate a cascade of events leading to alternative splicing by bringing components of the splicing machinery to that specific location. oup.com In the cytoplasm, the binding of YTHDF proteins can recruit the CCR4-NOT deadenylase complex to initiate mRNA decay or, conversely, recruit translation initiation factors to enhance protein synthesis. The modification, therefore, serves as a key organizing center for the dynamic assembly and disassembly of functional RNP complexes that control the entire life cycle of an RNA molecule.

Interactions with DNA and Epigenetic Contexts

While adenine methylation is most famously studied in RNA, it also occurs in DNA, where it can serve as an epigenetic mark. The most well-characterized form is N6-methyladenine (6mA), which has been identified in organisms from bacteria to eukaryotes. science20.comwikipedia.org

In bacteria, 6mA is part of restriction-modification systems that protect the host's DNA from its own restriction enzymes. nih.govwikipedia.org It also plays regulatory roles in DNA replication timing and gene expression. nih.gov

In eukaryotes, the role of 6mA is an active area of research. It has been detected in algae, worms, flies, and even mammalian cells. science20.comnih.gov Unlike the more common cytosine methylation (5mC), which is typically associated with gene repression, 6mA in eukaryotes has been linked to actively transcribed genes. science20.com The presence of 6mA in a DNA template can have direct functional consequences:

Altered Protein Binding: The methyl group can either promote or inhibit the binding of transcription factors and other DNA-binding proteins. nih.gov

Impact on Transcription: The presence of 6mA in a DNA template has been shown to cause site-specific pausing of RNA Polymerase II, suggesting it can directly modulate transcription dynamics. nih.gov

Inhibition of DNA Replication: Studies have shown that 6mA can inhibit primer extension by certain DNA polymerases, indicating a potential role in regulating DNA replication. nih.gov

While the existence and function of N,2-dimethyladenine specifically within DNA have not been established, the known roles of 6mA provide a clear precedent for how adenine methylation can function as an epigenetic signal, influencing DNA-protein interactions and fundamental processes like transcription and replication.

V. Advanced Methodologies for Research on Dimethylated Adenine Derivatives

Chemical Synthesis and Analogue Development

The ability to chemically synthesize N,2-dimethyl-1H-purin-6-amine and its analogues is foundational to exploring their biological roles. These synthetic approaches not only provide the necessary quantities of the target molecule for research but also allow for the creation of a diverse range of related structures to probe structure-activity relationships.

The synthesis of purine (B94841) analogues has historically centered on the isosteric replacement of atoms within the purine ring structure. nih.gov For instance, substitutions of carbon for nitrogen or oxygen for nitrogen led to the development of compounds like 8-azaguanine (B1665908) and 2,6-diaminopurine. nih.gov A significant breakthrough was the synthesis of 6-mercaptopurine (B1684380) (6-MP), where the 6-hydroxyl group of hypoxanthine (B114508) was replaced by a thiol group. nih.gov

More contemporary methods have focused on direct and regioselective modifications of the purine scaffold. One such strategy involves a direct C-H cyanation of purines. mdpi.com This is achieved through a sequence of triflic anhydride (B1165640) activation, nucleophilic cyanation using trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination of triflous acid mediated by a base. mdpi.com This process typically results in the cyanation at the electron-rich C8 position of the imidazole (B134444) ring of the purine, yielding 8-cyanated purine derivatives in moderate to excellent yields. mdpi.com Notably, the regioselectivity can be influenced by substituents on the purine ring. For example, a 6-diethylamino group, which is an electron-donating group, can direct the cyanation to the C2 position instead of the C8 position. mdpi.com This allows for the selective synthesis of either 8- or 2-cyano-6-dialkylaminopurines starting from the corresponding 6-chloropurine. mdpi.com

Another powerful technique for the functionalization of purine nucleosides is the use of photoredox and nickel-catalyzed sp2–sp3 cross-coupling reactions. nih.gov This dual catalytic method enables the direct coupling of chloropurines with a wide variety of readily available primary and secondary alkyl bromides. nih.gov A key advantage of this approach is its applicability to unprotected nucleosides, which allows for diversification at a late stage of the synthesis. nih.gov The optimization of these reaction conditions has identified N,N-Dimethylformamide (DMF) as the optimal solvent and sodium carbonate as the preferred base. nih.gov

Chemo-enzymatic synthesis has emerged as a powerful strategy to overcome many of the limitations associated with purely chemical methods for producing nucleoside analogues. dntb.gov.ua This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis. A key enzyme in this field is purine nucleoside phosphorylase (PNP), which is used to catalyze the synthesis of various nucleoside analogues. dntb.gov.uamdpi.comnih.gov

This method has been successfully employed to generate a range of fluorescent ribofuranosides of purine, 8-azapurine, and etheno-purine derivatives. mdpi.commdpi.com The process typically involves the use of a PNP enzyme and α-ribose-1-phosphate as a substrate. mdpi.com An interesting aspect of this enzymatic approach is that in some cases, ribosylation occurs at positions other than the canonical N9 position of the purine ring. mdpi.comnih.gov Some of the resulting ribosides exhibit very high fluorescence yields, approaching 100%. mdpi.comnih.gov

While N6,N6-dimethyladenosine itself exhibits weak fluorescence, it can be synthesized chemo-enzymatically using PNP from E. coli. mdpi.com The development of these fluorescent and functional nucleoside analogues has significant applications in analytical biochemistry and cell biology, including their use in assays for PNP and other enzyme activities both in vitro and within living cells. mdpi.comnih.gov The highly chemoselective nature of enzymes is also being harnessed in cascade reactions to achieve the synthesis of nucleoside analogue drugs. researchgate.net However, the broader adoption of enzymatic synthesis as a primary method is still hindered by challenges related to scalability and substrate modification. tandfonline.comnih.gov

Advanced Detection and Transcriptome-Wide Mapping Techniques

The detection and mapping of dimethylated adenine (B156593) derivatives, particularly N6,2′-O-dimethyladenosine (m6Am) in RNA, require highly sensitive and specific analytical techniques. The development of high-throughput sequencing methods, coupled with mass spectrometry and nuclear magnetic resonance spectroscopy, has revolutionized the study of these modifications.

The discovery of m6Am as a prevalent modification at the 5' cap of messenger RNAs has spurred the development of specialized high-throughput sequencing techniques for its transcriptome-wide mapping. oup.com A significant challenge in this area is distinguishing m6Am from the structurally similar internal N6-methyladenosine (m6A). researchgate.net

One of the key methods developed is m6Am-seq . oup.comnih.gov This technique involves the immunoprecipitation of capped RNA fragments with an m7G antibody, followed by treatment with the recombinant FTO RNA demethylase. nih.gov Under optimized conditions, FTO can selectively remove the methyl group from m6Am without significantly affecting internal m6A. oup.com By comparing the m6A antibody immunoprecipitation signals of FTO-treated and untreated samples, specific m6Am sites can be identified. nih.gov m6Am-seq has been used to identify thousands of m6Am sites in the human transcriptome and to study the dynamic changes in m6Am methylation in response to cellular stresses like heat shock and hypoxia. oup.comresearchgate.net

Another method, m6Am-Exo-Seq , enriches for m6Am by using a 5'→3' exonuclease to degrade uncapped RNA fragments, thereby enriching for the capped 5' ends of mRNAs. nih.gov These enriched fragments are then decapped in vitro to improve recognition by an anti-m6A antibody for immunoprecipitation and subsequent sequencing. nih.gov

More recently, an antibody-free method called CROWN-seq (Conversion Resistance detection On Whole-transcriptomic transcription-start N6,2'-O-dimethyladenosine by sequencing) has been developed. elifesciences.org This technique allows for the simultaneous identification of transcription start nucleotides and the quantification of m6Am stoichiometry for each 5' isoform that begins with adenosine (B11128). elifesciences.org These advanced sequencing methods are critical for understanding the prevalence, location, and functional implications of m6Am in gene expression. oup.com

| Method | Principle | Key Features |

|---|---|---|

| m6Am-seq | Selective in vitro demethylation by FTO followed by m6A antibody immunoprecipitation. oup.comnih.gov | Directly distinguishes m6Am from 5'-UTR m6A; identifies m6Am at single-base resolution. researchgate.net |

| m6Am-Exo-Seq | Enrichment of capped 5' RNA fragments using a 5' exonuclease, followed by decapping and m6A antibody immunoprecipitation. nih.gov | Enriches for m6Am-containing transcripts and depletes internal m6A sites. nih.gov |

| CROWN-seq | Antibody-free chemical method that simultaneously maps transcription start sites and quantifies m6Am stoichiometry. elifesciences.org | Provides quantitative assessment of m6Am levels for each transcript isoform. elifesciences.org |

Mass spectrometry (MS) is a cornerstone technique for the qualitative and quantitative analysis of purine derivatives like N,2-dimethyl-1H-purin-6-amine. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely employed.

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. wvu.edu For non-volatile compounds like purines, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov For instance, trimethylsilyl (TMS) derivatization is a common technique used in GC-MS analysis. thescipub.com GC-MS has been utilized for the analysis of various amines and purine-related compounds, providing valuable information on their presence and structure. researchgate.netresearchgate.net

LC-MS , and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the method of choice for analyzing a broad spectrum of metabolites, including adenine nucleotides and their derivatives, in various biological samples. frontiersin.orgyoutube.com This technique offers high sensitivity and selectivity, especially when operated in the multiple reaction monitoring (MRM) mode. nih.govrsc.org Hydrophilic interaction liquid chromatography (HILIC) is often coupled with MS for the separation of polar compounds like adenosine nucleotides. frontiersin.org LC-MS/MS methods have been developed for the simultaneous quantification of numerous adenosine nucleotides and related metabolites in diverse matrices such as plasma, tissues, and cell culture supernatants. frontiersin.org These methods are capable of detecting rapid changes in metabolite concentrations, often in the nanomolar to micromolar range, making them powerful tools for studying cellular metabolism and signaling. frontiersin.org For the analysis of small amines, derivatization with reagents that add a charged tag can significantly enhance the sensitivity of detection by MALDI-TOF MS, allowing for quantification in the low femtomole range. nih.gov

| Technique | Sample Type/Preparation | Application Highlights |

|---|---|---|

| GC-MS | Volatile compounds or non-volatile compounds after derivatization (e.g., TMS). nih.govthescipub.com | Chemical characterization of essential oils and other complex mixtures; analysis of short-chain amines. wvu.eduresearchgate.net |

| LC-MS/MS | Biological fluids (plasma, urine), tissue extracts, cell culture media. frontiersin.orgrsc.org | Simultaneous quantification of multiple adenosine nucleotides and related metabolites; high sensitivity and selectivity using MRM. frontiersin.orgnih.gov |

| MALDI-TOF MS | Small molecules with primary or secondary amine groups after derivatization with charged tags. nih.gov | Qualitative and quantitative analysis with high sensitivity (low femtomole range). nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of organic molecules, including dimethylated adenine derivatives. While mass spectrometry provides information on molecular weight and fragmentation patterns, NMR offers detailed insights into the connectivity of atoms and their spatial arrangement.

¹H NMR and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that allow for the precise assignment of the structure of purine analogues. mdpi.comrsc.org For example, in the analysis of dimethylamine, the ¹H NMR spectrum shows two distinct groups of proton resonances with an integration ratio of 6:1, corresponding to the six methyl protons and the single N-H proton, confirming the structure. docbrown.info The lack of splitting for the methyl resonance can be attributed to the rapid exchange of the N-H proton. docbrown.info

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish correlations between coupled protons, which is crucial for determining the structure of complex heterocyclic systems. ipb.pt For instance, COSY correlations can help distinguish between different isomers formed in a chemical reaction. ipb.pt A ¹H NMR study of N6,N6-dimethyladenine in an aqueous solution has been used to investigate the restricted internal rotation of the dimethylamino group, providing insights into its conformational dynamics. hoffmanlab.org This type of detailed structural and conformational information is vital for understanding how these molecules interact with their biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Analysis.

Comprehensive Analysis of 1H NMR and 13C NMR Spectral Data

One-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom in a molecule. For 1H-Purin-6-amine, N,2-dimethyl- , ¹H NMR would identify the chemical shifts of the purine ring protons and the protons of the two methyl groups. The integration of these signals would confirm the number of protons in each distinct chemical environment. researchgate.netpitt.edu Similarly, ¹³C NMR spectroscopy would provide the chemical shifts for each carbon atom in the purine ring and the methyl groups, offering insights into the electronic structure of the molecule. nih.govresearchgate.net

Table 1: Expected Information from 1D NMR Analysis of 1H-Purin-6-amine, N,2-dimethyl-

| NMR Type | Information Provided | Relevance to Structure |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm) for purine and methyl protons. | Confirms the electronic environment of hydrogen atoms. |

| Integration values. | Determines the ratio of protons in different environments. | |

| Coupling constants (J-values) between adjacent protons. | Provides information on the connectivity of atoms. |

| ¹³C NMR | Chemical shifts (ppm) for purine and methyl carbons. | Reveals the electronic environment of carbon atoms, confirming substitution patterns. |

Application of Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Detailed Structural and Conformational Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the three-dimensional structure and conformation of molecules. arxiv.org These methods distribute NMR signals across two frequency axes, resolving overlapping peaks that are common in complex molecules. arxiv.orgelifesciences.org

Correlation Spectroscopy (COSY) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. arxiv.orgresearchgate.net A COSY spectrum of a dimethylated adenine derivative would show cross-peaks between adjacent protons, helping to establish the connectivity within the molecule's framework. aimspress.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. arxiv.orgresearchgate.net This is crucial for assigning which proton signal corresponds to which carbon signal, providing direct one-bond C-H connectivity information. aimspress.com

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). researchgate.net This is invaluable for piecing together the complete carbon skeleton of a molecule by connecting molecular fragments that are not directly bonded. aimspress.com

Computational Chemistry and In Silico Modeling Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of modified nucleobases at an atomic level, complementing experimental data.

Development of Deep Learning Models for In Silico Site Identification (e.g., DTC-m6Am, DLm6Am, Deep-m6Am)

The identification of modified nucleosides within long RNA sequences is a significant challenge. Deep learning models have emerged as a powerful solution for accurately predicting the locations of modifications like N6,2′-O-dimethyladenosine (m6Am) , a derivative of the compound in focus. aimspress.comimrpress.comnih.gov These computational tools are essential for exploring the functional roles of such modifications across the transcriptome. imrpress.combiorxiv.org

DLm6Am : This ensemble deep learning framework was developed to identify m6Am sites with high accuracy. nih.govnih.gov Its architecture integrates three base classifiers, each employing a multi-head attention module and parallel deep learning sub-modules, specifically a Convolutional Neural Network (CNN) and a Bidirectional Long Short-Term Memory (BiLSTM) network. nih.govnih.gov DLm6Am utilizes multiple feature-encoding schemes, including one-hot encoding, nucleotide chemical property (NCP), and nucleotide density (ND), to represent the RNA sequence information. nih.govmdpi.com On independent tests, DLm6Am demonstrated superior performance compared to earlier methods like m6AmPred and MultiRM. nih.govnih.gov

DTC-m6Am : This framework uses a hybrid neural network architecture that combines a Densely Connected Convolutional Network (DenseNet) and a Temporal Convolutional Network (TCN) to identify m6Am sites. imrpress.com The DenseNet module is effective at extracting local features, while the TCN captures global dependencies in the sequence. imrpress.com To enhance performance, it also incorporates a Convolutional Block Attention Module (CBAM) to focus on key sequence regions and uses a focal loss function to address data imbalance issues. imrpress.com DTC-m6Am achieved a Matthew's correlation coefficient (MCC) significantly higher than previous state-of-the-art predictors on independent tests. researchgate.netimrpress.com

Deep-m6Am : This model also uses a multilayer deep neural network (DNN) for the precise identification of m6Am sites. aimspress.com It integrates multiple feature extraction methods and employs a supervised SHAP (SHapley Additive exPlanations) algorithm to select the most informative features, enhancing computational efficiency. aimspress.com The architecture consists of several fully connected layers with ReLU activation functions to detect complex patterns in the RNA sequence data. aimspress.com Deep-m6Am has shown to outperform other machine learning and deep learning approaches in key performance metrics. aimspress.com

Table 2: Comparison of Deep Learning Models for m6Am Site Identification

| Model | Core Architecture | Key Features | Performance Highlight |

|---|---|---|---|

| DLm6Am | Ensemble of CNN, BiLSTM, and Attention modules. nih.govnih.gov | Uses one-hot, NCP, and ND feature encoding. nih.govmdpi.com | Improved accuracy by over 6% compared to m6AmPred on independent data. nih.govnih.gov |

| DTC-m6Am | DenseNet, TCN, and CBAM attention mechanism. researchgate.netimrpress.com | Employs focal loss function to handle imbalanced datasets. imrpress.com | Achieved an MCC 19.7% higher than the m6Aminer predictor. imrpress.com |

| Deep-m6Am | Multilayer Deep Neural Network (DNN). aimspress.com | Integrates PseSNC, PseDNC, PseTNC features; uses SHAP for feature selection. aimspress.com | Outperformed previous models by 6.67% in comparative evaluations. aimspress.com |

Molecular Dynamics Simulations and Density Functional Theory (DFT) Calculations for Understanding Interactions

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are fundamental computational methods for investigating the structural dynamics and energetic properties of molecules like dimethylated adenine derivatives.

Density Functional Theory (DFT) Calculations : DFT is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is employed to calculate properties such as molecular hardness, chemical potential, and electrophilicity, which help in understanding the reactivity of a molecule. researchgate.net DFT calculations can be used to optimize the geometries of reactants, products, and transition states in chemical reactions involving purine derivatives. researchgate.net This approach is also valuable for studying non-covalent interactions, such as the physisorption of molecules onto surfaces like graphene, which can serve as a model for base stacking interactions. pitt.edu By calculating interaction energies, DFT can help elucidate how dimethylated adenine derivatives interact with proteins or other biomolecules at a fundamental electronic level.

Predictive Modeling of Protein Binding Specificities to Modified Nucleic Acids

Predicting which proteins will bind to a specific nucleic acid sequence, especially one containing modified bases, is a key challenge in molecular biology. arxiv.org Computational models are increasingly used to address this by predicting binding affinities and identifying potential protein partners for modified DNA and RNA. rna-seqblog.comnih.gov

The presence of a modification like N6-methylation can alter the local RNA structure, which in turn can promote or inhibit the binding of specific proteins, known as "readers". nih.gov For example, the m6A modification can destabilize base pairing, creating single-stranded regions that become accessible to RNA-binding proteins (RBPs) like hnRNP-C and hnRNP-G. nih.gov

Computational frameworks have been developed to identify these m6A-associated RBPs. nih.gov These models can integrate data from RBP binding assays with the locations of modified bases to predict interactions. nih.gov One approach involves using machine learning algorithms, such as Random Forest, to build predictors based on RBP binding data, which can infer interactions that go beyond simple sequence recognition. nih.gov Furthermore, linguistically inspired modeling combined with machine learning has been used to decode the logic of protein-DNA recognition for N6-methyladenine (6mA), revealing different search modes used by proteins to find their target sites. arxiv.org These predictive models are crucial for generating hypotheses about the functional consequences of adenine dimethylation and for guiding experimental validation of new protein-RNA interactions. nih.govnih.gov

Vi. Evolutionary and Comparative Biology of Dimethylated Adenine Derivatives

Evolutionary Conservation and Divergence Across Diverse Organisms

The evolutionary journey of dimethylated adenine (B156593) derivatives is a complex narrative of conservation and adaptation. While the fundamental machinery for adenine methylation has ancient roots, its application and the specific derivatives have diverged significantly among different lineages.

Dimethylated adenine derivatives are not uniformly distributed across all forms of life; their presence varies significantly between eukaryotes, prokaryotes, and viruses, reflecting distinct evolutionary pressures and functional roles. While specific data for N,2-dimethyladenine is not abundant, the distribution of related compounds like N6-methyladenine (m6A) and N6,2'-O-dimethyladenosine (m6Am) offers valuable insights.

In eukaryotes , m6A is a prevalent internal modification in mRNAs and has been identified in a wide range of species from yeast to mammals. nih.gov It plays crucial roles in various cellular processes, including mRNA splicing, expression, decay, and translation. nih.gov N6,2'-O-dimethyladenosine (m6Am) is another key modification, typically found at the 5' cap of mRNA, where it influences mRNA stability and translation. nih.govmtoz-biolabs.com The presence of these modifications is dynamically regulated across different tissues and developmental stages. nih.govbohrium.com For instance, in humans, m6A methylation patterns are dynamic across various adult tissues and differ between fetal and adult stages. nih.govbohrium.com

Prokaryotic genomes also feature adenine methylation, primarily as part of restriction-modification (R-M) systems that protect the host DNA from foreign invading DNA. mdpi.com N6-methyladenine is one of the most common DNA modifications in bacteria. mdpi.com The enzymes responsible for this methylation are diverse and have been acquired by eukaryotes through horizontal gene transfer on multiple occasions. mdpi.com

In viruses , adenine methylation, including N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am), has been observed. nih.gov For example, in the Kaposi's sarcoma-associated herpesvirus (KSHV), these modifications are present on viral transcripts and play a critical role in the viral life cycle by modulating viral RNA stability and gene expression. nih.gov The presence of m6Am has been identified at the 5' end of mRNA in various animal cells and viruses since 1975. mdpi.comimrpress.com

| Organism Type | Dimethylated Adenine Derivative | Location | Known Roles |

|---|---|---|---|

| Eukaryotes | N6-methyladenine (m6A) | mRNA, ncRNA | mRNA splicing, expression, decay, translation nih.gov |

| Eukaryotes | N6,2'-O-dimethyladenosine (m6Am) | 5' cap of mRNA | mRNA stability, translation efficiency nih.govmtoz-biolabs.com |

| Prokaryotes | N6-methyladenine (m6A) | DNA | Restriction-modification systems, gene regulation mdpi.com |

| Viruses (e.g., KSHV) | N6-methyladenine (m6A), N6,2'-O-dimethyladenosine (m6Am) | Viral RNA | Regulation of viral life cycle, RNA stability nih.gov |

The enzymes that add (methyltransferases or "writers") and remove (demethylases or "erasers") methyl groups from adenine have a rich evolutionary history. Phylogenetic analyses reveal that these enzymes have been gained, lost, and have functionally diverged throughout the evolution of life.

Methyltransferases: The methyltransferases responsible for N6-adenosine methylation in eukaryotes appear to have evolved from prokaryotic "orphan" methyltransferases originating from restriction-modification (R-M) systems. mdpi.com The core m6A methyltransferase complex in many eukaryotes consists of proteins like METTL3 and METTL14. mdpi.com The enzyme responsible for adding the cap-adjacent m6Am is Phosphorylated CTD Interacting Factor 1 (PCIF1). preprints.org The evolutionary conservation of PCIF1 suggested its methyltransferase activity, which was later confirmed. preprints.org

Demethylases: The removal of these methyl marks is carried out by demethylases, primarily from the ALKB family of dioxygenases, such as ALKBH5 and the fat mass and obesity-associated protein (FTO). mdpi.com These enzymes also appear to have been acquired by eukaryotes through independent horizontal gene transfer events from bacterial ALKB proteins. mdpi.com FTO has been identified as a key demethylase for m6Am. mtoz-biolabs.comnih.gov

The evolutionary journey of these enzymes is marked by gene duplication and loss, leading to the diverse functions observed in different species. mdpi.com For example, the absence of the METTL3-METTL14 complex in some lineages suggests the existence of alternative enzymes for m6A methylation. mdpi.com

| Enzyme Type | Enzyme Family/Protein | Function | Evolutionary Origin |

|---|---|---|---|

| Methyltransferase ("Writer") | METTL3/METTL14 | Adds N6-methyladenine (m6A) | Evolved from prokaryotic R-M system methyltransferases mdpi.com |

| Methyltransferase ("Writer") | PCIF1 | Adds N6,2'-O-dimethyladenosine (m6Am) at the 5' cap | Evolutionarily conserved methyltransferase preprints.org |

| Demethylase ("Eraser") | ALKBH5, FTO | Removes N6-methyladenine (m6A) | Acquired from bacterial ALKB proteins via horizontal gene transfer mdpi.com |

| Demethylase ("Eraser") | FTO | Removes N6,2'-O-dimethyladenosine (m6Am) | A key demethylase for m6Am mtoz-biolabs.comnih.gov |

Prebiotic Synthesis and Hypothesized Roles in Early Life and the RNA World

The origins of life and the transition to a world dominated by RNA are central questions in evolutionary biology. Modified purines, including dimethylated adenine derivatives, are hypothesized to have been present on the primitive Earth and could have played significant roles in the RNA world. nih.gov

The prebiotic synthesis of purines like adenine is thought to have occurred from simple precursors such as hydrogen cyanide. nih.gov Research has shown that modified purines, including N6-methyladenine and N6,N6-dimethyladenine, can be synthesized under plausible prebiotic conditions. nih.gov One proposed mechanism involves the reaction of amines with purine (B94841) bases in concentrated environments, such as drying lagoons on the early Earth. nih.gov These reactions can yield modified purines in significant amounts, suggesting they were as readily available as the canonical bases. nih.gov It is plausible that N,2-dimethyladenine could have formed through similar prebiotic pathways. The synthesis of various purine derivatives from prebiotic compounds like aminomalononitrile, urea, and amino acids has been demonstrated, further supporting the potential for a diverse pool of modified bases on the primitive Earth. nih.gov

In the context of the RNA world hypothesis , where RNA molecules were the primary carriers of genetic information and catalytic activity, modified bases could have provided crucial functional advantages. wikipedia.org The addition of methyl groups, as in N,2-dimethyladenine, could have expanded the chemical diversity of RNA, allowing for the formation of more complex structures and catalytic sites. nih.gov For instance, the hydrophobic nature of methyl groups could have facilitated the creation of hydrophobic binding pockets within ribozymes, enhancing their catalytic efficiency and specificity. nih.gov Furthermore, methylation could have protected RNA from degradation, a significant challenge for the stability of early genetic material. wikipedia.org The transition from an RNA world to the current DNA-protein world may have involved intermediate molecules, with 2'-O-methylated RNA being a potential candidate due to its intermediate chemical properties between RNA and DNA. nih.gov

Vii. Emerging Research Directions and Future Perspectives on Dimethylated Adenine Derivatives

Design and Application of Novel Biochemical Probes and Molecular Tools for Research

Advancements in understanding the biological functions of dimethylated adenine (B156593) derivatives are intrinsically linked to the development of sophisticated tools for their detection and study. Researchers are actively designing novel biochemical probes and computational methods to investigate these modifications with high precision and sensitivity.

A significant challenge in epitranscriptomics is the accurate identification of specific RNA modifications, which are often silent during standard sequencing. youtube.com To overcome this, computational predictors have been developed as essential molecular tools. For instance, m6AmPred and DLm6Am are web servers and deep learning frameworks designed to identify N6,2′-O-dimethyladenosine (m6Am) sites from primary RNA sequences. nih.govmdpi.com These tools utilize algorithms like eXtreme Gradient Boosting and sequence-based features to achieve high accuracy in predicting modification sites, which is vital for understanding their biological functions. nih.govmdpi.com Similarly, predictors like iRNA-m2G have been created to identify N2-methylguanosine (m2G) sites, another important RNA modification, by analyzing nucleotide chemical properties and frequencies. nih.govnih.gov

Beyond computational tools, chemical and molecular probes are being engineered to study the kinetics and structural basis of inhibitor binding to the enzymes that regulate adenine methylation. acs.org For example, systematic kinetic assessments of inhibitors for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies, have provided insights into how structural changes affect binding rates (k-on) and dissociation rates (k-off). acs.org This knowledge is crucial for designing kinetically selective drugs. acs.org Another innovative approach combines antibody recognition of a modification like N6-methyladenosine (m6A) with proximity ligation chemistry, allowing for the visualization of methylated RNAs within the cell, although this method currently cannot distinguish between m6A and m6Am. youtube.com

These molecular tools, from computational predictors to advanced imaging techniques, are indispensable for mapping the epitranscriptome and elucidating the precise roles of dimethylated adenine derivatives in cellular processes. mdpi.comrsc.org

Table 1: Examples of Molecular Tools for Studying Methylated Nucleosides

| Tool Name | Target Modification | Tool Type | Key Application | Reference(s) |

|---|---|---|---|---|

m6AmPred |

N6,2′-O-dimethyladenosine (m6Am) | Web Server / Algorithm | In silico identification of m6Am sites on RNA. | nih.gov |

DLm6Am |

N6,2′-O-dimethyladenosine (m6Am) | Deep Learning Framework | Prediction of transcriptome-wide m6Am sites. | mdpi.com |

iRNA-m2G |

N2-methylguanosine (m2G) | Web Server / Predictor | Identification of m2G sites in eukaryotic transcriptomes. | nih.govnih.gov |

| DART-FISH | N6-methyladenosine (m6A) | Imaging Method | Simultaneous visualization of methylated and unmethylated mRNAs. | youtube.com |

| KINETICfinder | Enzyme Inhibitors | Assay Method | Measures the binding kinetics (k-on, k-off) of inhibitors to their target enzymes. | acs.org |

Exploration of Therapeutic Potential and Implications for Drug Discovery

The aberrant regulation of adenine methylation is increasingly linked to the pathogenesis of numerous human diseases, including cancer, metabolic disorders, and viral infections. nih.govontosight.ainih.gov This has positioned the enzymes and binding proteins associated with dimethylated adenines as promising targets for novel therapeutic interventions. nih.govacademie-sciences.fr

In oncology, abnormal N6-methyladenosine (m6A) modification is closely associated with cancer development, progression, and prognosis. nih.gov The regulatory proteins of m6A, known as "writers" (e.g., METTL3, METTL14), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTHDF2), can act as either tumor promoters or suppressors depending on the cancer type. nih.govmdpi.com This has spurred the discovery of small-molecule inhibitors targeting these regulators. frontiersin.org For instance, dysregulation of the m6A machinery has been implicated in the survival and self-renewal of cancer stem cells (CSCs), which are often responsible for tumor relapse and drug resistance. frontiersin.orgnih.gov Therefore, developing drugs that target these pathways is a key strategy for eliminating CSCs. frontiersin.org

The therapeutic potential of adenine derivatives extends beyond cancer. Research on N6,2'-O-dimethyladenosine (m6Am) has revealed its dynamic role in obesity. nih.gov Studies in mice have shown that levels of the "eraser" enzyme FTO, which can remove the methyl group from m6Am, are elevated in diet-induced obesity. nih.gov This suggests that modulating m6Am levels could be a viable strategy for treating metabolic diseases. Furthermore, adenine derivatives possessing acyclic nucleoside phosphonate (B1237965) scaffolds have demonstrated significant antiviral activity, leading to the development of approved drugs for treating HIV and Hepatitis B virus (HBV). nih.gov

The adenine scaffold itself is a valuable starting point for medicinal chemistry due to its presence in essential biological molecules. academie-sciences.fr Extensive chemical modifications of this scaffold have led to large libraries of derivatives with a range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.aiacademie-sciences.fr The challenge often lies in improving the membrane permeability and bioavailability of these compounds for effective drug delivery. academie-sciences.fr

Table 2: Dimethylated Adenine Derivatives and Their Therapeutic Implications

| Derivative/Regulator | Associated Disease(s) | Therapeutic Strategy | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| N6-methyladenosine (m6A) Regulators | Various Cancers | Inhibition/Modulation of "writer," "eraser," or "reader" proteins. | Suppress tumor growth, overcome drug resistance, eliminate cancer stem cells. | nih.govfrontiersin.orgnih.gov |

| N6,2′-O-dimethyladenosine (m6Am) / FTO Eraser | Obesity | Modulation of FTO activity or m6Am levels. | Regulation of metabolic processes and translation. | nih.gov |

| Adenine Analogs | HIV, HBV, Viral Infections | Inhibition of viral replication. | Antiviral therapy. | nih.gov |

| Synthetic Adenine Derivatives | Inflammation, Microbial Infections | Interaction with specific enzymes or receptors in disease pathways. | Anti-inflammatory and antimicrobial effects. | ontosight.ai |

Integration of Multi-Omics Data for Comprehensive Epitranscriptomic Insights

To fully unravel the complexity of the "RNA modification code," researchers are increasingly turning to multi-omics approaches. rsc.org This involves integrating large-scale datasets from genomics, transcriptomics, proteomics, and epitranscriptomics to build a holistic view of how dimethylated adenine derivatives and other RNA modifications regulate cellular function in health and disease. mdpi.comnih.gov

The integration of multi-omics data allows for a systematic exploration of the molecular features of genes related to RNA modifications. nih.gov For example, a comprehensive analysis of mitochondrial RNA modification (MRM) genes across various cancers combined transcriptomic, genomic, and single-cell data. nih.gov This approach led to the development of a novel prognostic signature for lung adenocarcinoma and identified a specific gene, ALG3, as an oncogenic driver. nih.gov Similarly, integrating multi-omics data in the study of diabetic retinopathy helped identify potential new drug targets by combining transcriptome-wide association studies (TWAS) with other genetic and expression data. nih.gov

These integrative strategies provide deeper insights than any single omics approach alone. By correlating epitranscriptomic maps with data on gene expression, protein abundance, and metabolic pathways, scientists can uncover the downstream functional consequences of specific RNA modifications. nih.govnih.gov For instance, multi-omics analysis can help elucidate how an m6A modification at a specific site, influenced by genetic variants (SNPs), affects mRNA stability, translation efficiency, and ultimately, a disease-related phenotype. nih.gov

The future of epitranscriptomics research lies in the continued development of methods for integrating diverse omics datasets. This will be crucial for building predictive models of gene regulation, understanding the intricate crosstalk between different molecular layers, and identifying novel biomarkers and therapeutic targets related to dimethylated adenine derivatives. youtube.comnih.gov

Q & A

Q. What in silico tools assist in predicting the pharmacokinetics of methylated purine analogs?

- Methodology :

- ADMET Prediction : Use software like SwissADME or ADMETLab to estimate absorption, distribution, and toxicity.

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with metabolic enzymes (e.g., cytochrome P450).

- Validation : Compare predictions with in vitro hepatocyte clearance assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.